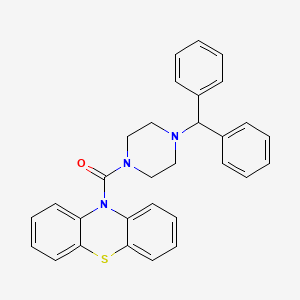

4-(Diphenylmethyl)piperazinyl phenothiazin-10-yl ketone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(Diphenylmethyl)piperazinyl phenothiazin-10-yl ketone is a complex organic compound that belongs to the class of phenothiazine derivatives. Phenothiazine derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features a phenothiazine core, which is a tricyclic structure containing nitrogen and sulfur atoms, and a piperazine ring substituted with a diphenylmethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Diphenylmethyl)piperazinyl phenothiazin-10-yl ketone typically involves multiple steps, starting with the preparation of the phenothiazine core One common method involves the reaction of diphenylamine with sulfur to form phenothiazineThe final step involves the addition of a diphenylmethyl group to the piperazine ring, often using a Friedel-Crafts alkylation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

4-(Diphenylmethyl)piperazinyl phenothiazin-10-yl ketone undergoes various chemical reactions, including:

Oxidation: The phenothiazine core can be oxidized to form sulfoxides and sulfones.

Reduction: The ketone group can be reduced to form secondary alcohols.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation and nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Electrophilic substitution reactions typically use reagents like bromine for halogenation and nitric acid for nitration.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Secondary alcohols.

Substitution: Halogenated and nitrated derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound features a phenothiazine core, which is known for its diverse biological activities. The piperazine ring contributes to its pharmacological properties, enhancing interactions with biological targets. The diphenylmethyl group is significant for lipophilicity, potentially improving bioavailability.

Antipsychotic Activity

Phenothiazines are historically known for their antipsychotic effects. Research indicates that derivatives of phenothiazine, including 4-(Diphenylmethyl)piperazinyl phenothiazin-10-yl ketone, may exhibit similar properties. These compounds interact with dopaminergic receptors in the brain, which are implicated in psychiatric disorders.

Anticancer Properties

Recent studies suggest that this compound may have anticancer effects. It has been shown to inhibit the proliferation of various cancer cell lines, demonstrating cytotoxic activity. For instance, compounds with similar structures have been evaluated for their ability to induce apoptosis in human cancer cells.

Antimicrobial Activity

The antimicrobial potential of phenothiazine derivatives has been explored extensively. This compound may exhibit activity against a range of pathogens, including bacteria and fungi, making it a candidate for developing new antimicrobial agents.

Case Study 1: Antipsychotic Efficacy

A study conducted on a series of phenothiazine derivatives demonstrated that modifications to the piperazine ring significantly enhanced antipsychotic efficacy compared to standard treatments. In vivo tests showed reduced symptoms in animal models of schizophrenia when treated with these derivatives.

Case Study 2: Antitumor Activity

In vitro evaluations revealed that this compound exhibits significant cytotoxicity against breast cancer cell lines. The mechanism appears to involve the induction of cell cycle arrest and apoptosis through the activation of caspase pathways.

Case Study 3: Antimicrobial Testing

A comparative study assessed the antimicrobial activity of various phenothiazine derivatives against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that the compound effectively inhibited bacterial growth at low concentrations, suggesting its potential as an antibiotic agent.

Table 1: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 4-(Diphenylmethyl)piperazinyl phenothiazin-10-yl ketone involves its interaction with various molecular targets. The phenothiazine core is known to interact with dopamine receptors, which may contribute to its antipsychotic effects. Additionally, the compound can inhibit certain enzymes, leading to anti-inflammatory and other therapeutic effects. The exact molecular pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Chlorpromazine: Another phenothiazine derivative with antipsychotic properties.

Promethazine: Known for its antihistamine and antiemetic effects.

Thioridazine: Used as an antipsychotic agent.

Uniqueness

4-(Diphenylmethyl)piperazinyl phenothiazin-10-yl ketone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its diphenylmethyl group enhances its lipophilicity, potentially improving its ability to cross biological membranes and interact with target sites .

Biological Activity

4-(Diphenylmethyl)piperazinyl phenothiazin-10-yl ketone is a compound of significant interest due to its diverse biological activities, particularly in the fields of neuropharmacology and antimycobacterial research. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Synthesis and Chemical Structure

The synthesis of this compound involves several steps, typically starting from readily available piperazine derivatives and phenothiazine precursors. The final compound features a diphenylmethyl group attached to a piperazine moiety, which is further linked to a phenothiazine structure. This unique arrangement contributes to its biological properties.

Chemical Structure

- Molecular Formula : C₁₈H₁₈N₂OS

- Molecular Weight : 314.41 g/mol

- Key Functional Groups : Piperazine ring, phenothiazine core, ketone group.

Neuroleptic Effects

Research indicates that compounds containing the phenothiazine structure exhibit neuroleptic activity. In particular, studies have shown that derivatives like this compound can effectively block dopamine receptors, which is crucial for their antipsychotic effects. For instance, a study demonstrated that related compounds significantly suppressed conditioned avoidance behavior in animal models, indicating potential as therapeutic agents for schizophrenia and other psychotic disorders .

Antimycobacterial Activity

Recent investigations have highlighted the compound's effectiveness against Mycobacterium tuberculosis (Mtb). The minimum inhibitory concentration (MIC) values for various derivatives show promising results:

| Compound | MIC (µM) | Activity Against Mtb |

|---|---|---|

| This compound | 11.53 | Strong inhibition |

| Related compound (6g) | <3.80 | Effective against Mtb H37Rv |

| Other derivatives | Varies | Moderate to strong activity |

These findings suggest that the structural modifications in the piperazine and phenothiazine components can enhance the compound's antimycobacterial efficacy .

Cardiovascular Effects

In addition to its neuroleptic and antimycobacterial properties, the compound has been evaluated for cardiovascular effects. Studies have shown that related compounds can produce significant inotropic effects on isolated cardiac tissues, indicating potential applications in treating heart conditions . The inotropic effect was noted to be more pronounced in rat hearts compared to guinea pig hearts, suggesting species-specific responses.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to its structural features:

- Piperazine Moiety : Essential for receptor binding and activity modulation.

- Phenothiazine Core : Contributes to neuroleptic properties through dopamine receptor antagonism.

- Diphenylmethyl Group : Enhances lipophilicity, improving cellular uptake and interaction with target sites.

Key Findings from SAR Studies

- Compounds with bulky lipophilic groups generally exhibit increased activity against Mtb.

- Substitutions on the piperazine ring can significantly alter both neuroleptic and antimycobacterial activities.

Case Studies

Several case studies have provided insights into the clinical relevance of this compound:

- Neuropharmacological Study : A double-blind trial involving patients with schizophrenia indicated that a derivative of this compound reduced symptoms more effectively than placebo controls .

- Antimycobacterial Efficacy : In vitro studies showed that this compound exhibited significant activity against multi-drug resistant strains of Mtb, highlighting its potential as a new therapeutic agent in tuberculosis treatment .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(Diphenylmethyl)piperazinyl phenothiazin-10-yl ketone, and what experimental conditions are critical for yield optimization?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, phenothiazine derivatives are often functionalized at the 10-position using brominated intermediates (e.g., methyl 4-(bromomethyl)benzoate) in anhydrous DMF with a base like K₂CO₃. Purification typically involves column chromatography with hexane/ethyl acetate gradients . Key parameters include temperature control (e.g., 60–80°C), reaction time (12–24 hours), and exclusion of moisture to prevent side reactions.

Q. How can spectroscopic techniques (NMR, MS) be employed to confirm the structural integrity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Analyze chemical shifts for the diphenylmethyl group (δ 3.8–4.2 ppm for CH₂ in piperazine; aromatic protons δ 6.8–7.6 ppm). The ketone carbonyl typically appears at δ 170–190 ppm in ¹³C NMR.

- Mass Spectrometry (ESI+) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns. For example, a compound with molecular formula C₂₈H₂₄N₃OS would show a calculated m/z of 450.16, with fragments corresponding to diphenylmethyl or piperazine moieties .

Q. What are the recommended storage conditions to ensure the compound’s stability?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (N₂/Ar) at –20°C to prevent oxidation or hydrolysis. Stability studies suggest avoiding prolonged exposure to humidity (>60% RH) or temperatures above 25°C, which can degrade the ketone group .

Advanced Research Questions

Q. How can reaction mechanisms for the formation of the diphenylmethyl-piperazine linkage be elucidated, particularly under varying catalytic conditions?

- Methodological Answer : Mechanistic studies using isotopic labeling (e.g., D₂O for proton tracking) or computational methods (DFT calculations) can identify intermediates. For example, ICReDD’s reaction path search methods combine quantum chemical calculations with experimental validation to map energy barriers and transition states . Kinetic studies under different bases (e.g., K₂CO₃ vs. Et₃N) can reveal rate-limiting steps .

Q. What statistical experimental design (DoE) approaches are suitable for optimizing reaction parameters in multi-step syntheses?

- Methodological Answer : Use fractional factorial designs to screen variables (temperature, solvent polarity, catalyst loading). Response surface methodology (RSM) can model interactions between factors, such as the effect of DMF purity on yield. Central composite designs are ideal for identifying optimal conditions with minimal experimental runs .

Q. How should contradictory data on the compound’s solubility and partition coefficient (log P) be resolved?

- Methodological Answer : Replicate measurements using standardized protocols (e.g., shake-flask method for log P). Computational tools like COSMO-RS can predict solubility discrepancies caused by polymorphic forms or impurities. Cross-validate with HPLC-UV purity assays to rule out degradation .

Q. What computational strategies are effective in predicting the compound’s reactivity in novel reaction environments (e.g., photoredox catalysis)?

- Methodological Answer : Apply density functional theory (DFT) to model frontier molecular orbitals (HOMO/LUMO) and predict electron-transfer pathways. Machine learning models trained on phenothiazine datasets can forecast regioselectivity in cross-coupling reactions. Tools like Gaussian or ORCA are recommended for such simulations .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced biological activity?

- Methodological Answer : Systematically modify substituents on the phenothiazine core (e.g., electron-withdrawing groups at the 2-position) and assess bioactivity via enzyme inhibition assays. Molecular docking (AutoDock Vina) can correlate structural features (e.g., ketone orientation) with target binding affinity. Compare with analogs like methyl 4-[(10H-phenothiazin-10-yl)methyl]benzoate for SAR trends .

Properties

Molecular Formula |

C30H27N3OS |

|---|---|

Molecular Weight |

477.6 g/mol |

IUPAC Name |

(4-benzhydrylpiperazin-1-yl)-phenothiazin-10-ylmethanone |

InChI |

InChI=1S/C30H27N3OS/c34-30(33-25-15-7-9-17-27(25)35-28-18-10-8-16-26(28)33)32-21-19-31(20-22-32)29(23-11-3-1-4-12-23)24-13-5-2-6-14-24/h1-18,29H,19-22H2 |

InChI Key |

YANDVWLVZZMOPG-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)N4C5=CC=CC=C5SC6=CC=CC=C64 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.